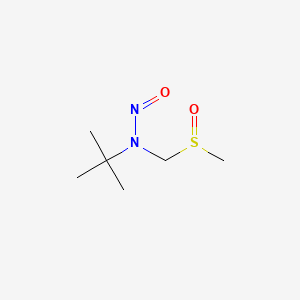
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is a complex organic compound with a unique structure that includes a nitroso group, a sulfinyl group, and a methyl group attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylpropanamine with methylsulfinyl chloride under controlled conditions to introduce the sulfinyl group. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted propanamines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfinyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((methylsulfonyl)methyl)-N-nitroso-2-propanamine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Methyl-N-((methylthio)methyl)-N-nitroso-2-propanamine: Contains a thioether group instead of a sulfinyl group.
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-butylamine: Similar structure but with a butyl group instead of a propanamine backbone.
Uniqueness
2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is unique due to the presence of both a nitroso group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
53462-61-6 |
|---|---|
Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-tert-butyl-N-(methylsulfinylmethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2,3)8(7-9)5-11(4)10/h5H2,1-4H3 |
InChI Key |
TZTBMIHWVRXAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CS(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


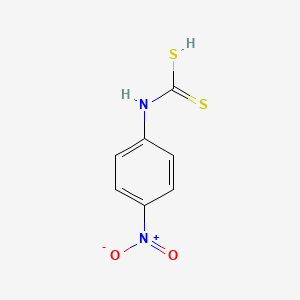

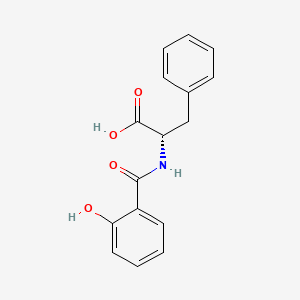

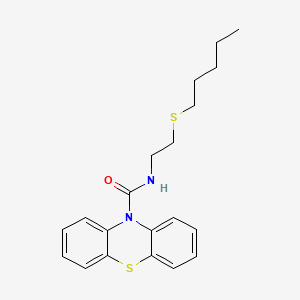
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
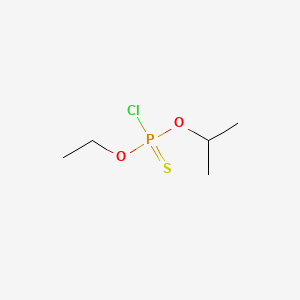
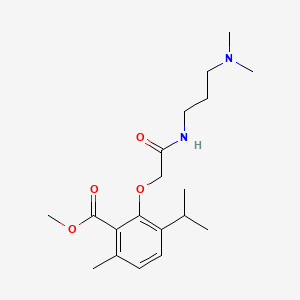
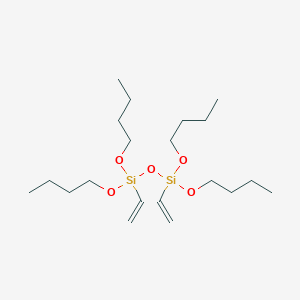


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
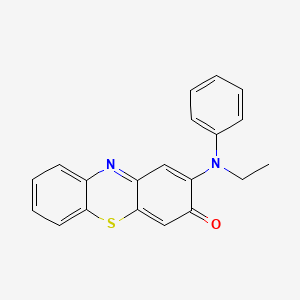
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
